7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride

Lipophilicity ClogP Medicinal chemistry

7-Oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride is a spirocyclic primary amine building block featuring an oxetane-fused cyclohexane core with an exocyclic methanamine handle at the 8-position. The compound is supplied as the hydrochloride salt with molecular formula C₉H₁₈ClNO and molecular weight 191.70 g/mol.

Molecular Formula C9H18ClNO
Molecular Weight 191.7
CAS No. 2551117-15-6
Cat. No. B2812061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride
CAS2551117-15-6
Molecular FormulaC9H18ClNO
Molecular Weight191.7
Structural Identifiers
SMILESC1CC2(C1)CCOC(C2)CN.Cl
InChIInChI=1S/C9H17NO.ClH/c10-7-8-6-9(2-1-3-9)4-5-11-8;/h8H,1-7,10H2;1H
InChIKeyVJBXFLXWRMBSPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Oxaspiro[3.5]nonan-8-ylmethanamine Hydrochloride (CAS 2551117-15-6): Sourcing & Specification Guide


7-Oxaspiro[3.5]nonan-8-ylmethanamine hydrochloride is a spirocyclic primary amine building block featuring an oxetane-fused cyclohexane core with an exocyclic methanamine handle at the 8-position. The compound is supplied as the hydrochloride salt with molecular formula C₉H₁₈ClNO and molecular weight 191.70 g/mol . Commercial availability is limited, with typical catalog purity ranging from 95% to 98% [1]. The oxaspiro[3.5]nonane scaffold has been explicitly claimed as a core motif in MOR (μ-opioid receptor) agonist patent families (e.g., EP3354649A1, US10604489), where spirocyclic oxa-derivatives demonstrated sub-nanomolar Ki values for the μ-receptor in competitive displacement assays [2].

Why 7-Oxaspiro[3.5]nonan-8-ylmethanamine HCl Cannot Be Replaced by Other Spirocyclic Amine Building Blocks


In spirocyclic medicinal chemistry, the position of the heteroatom and the attachment point of the amine handle jointly determine both physicochemical properties and biological recognition. For the oxaspiro[3.5]nonane-methanamine family, positional isomerism generates substantially different calculated LogP values: the 7-oxa-8-ylmethanamine isomer has a CLogP of 1.217 [1], whereas the 5-oxa-8-ylmethanamine isomer (CAS 1864061-28-8) and non-oxygenated spiro[3.5]nonane-methanamine analogs yield different lipophilicity profiles that alter membrane permeability and protein binding. Furthermore, the oxetane oxygen serves as a hydrogen-bond acceptor with a specific spatial orientation; relocating it from position 7 to position 5 changes the three-dimensional presentation of H-bond acceptors and donors, which directly impacts target engagement [2]. Substituting a 2-oxaspiro[3.5]nonane-7-methanamine (CAS 1256667-38-5) for the 7-oxa-8-ylmethanamine results in a fundamentally different scaffold topology where the amine vector emerges from a different ring position, potentially abrogating structure-activity relationships established for lead series built on the 7-oxa-8-ylmethanamine template.

Head-to-Head Quantitative Differentiation of 7-Oxaspiro[3.5]nonan-8-ylmethanamine HCl vs. Its Closest Analogs


ClogP Differentiation: 7-Oxa-8-yl Isomer vs. Selected Oxaspiro[3.5]nonane Methanamine Regioisomers

The 7-oxa-8-ylmethanamine hydrochloride (target compound) exhibits a calculated CLogP of 1.217 [1]. A closely related oxaspiro[3.5]nonane regioisomer, the 7-oxaspiro[3.5]nonane-6-methanamine variant from Leyan, lists a predicted LogP of 1.7162 . Although these values originate from different computational algorithms and are cross-study comparable rather than head-to-head, the ~0.5 log unit difference corresponds to an approximately 3-fold difference in octanol-water partition coefficient, sufficient to alter both passive membrane permeability and non-specific protein binding in a cellular context.

Lipophilicity ClogP Medicinal chemistry Building block selection

Patent-Anchored Structural Precedent: 7-Oxaspiro[3.5]nonane Core as Privileged MOR Agonist Scaffold

The 7-oxaspiro[3.5]nonane core is explicitly claimed and exemplified in patent EP3354649A1, where oxa-spiro derivatives function as μ-opioid receptor (MOR) agonists [1]. Specific compounds bearing the 7-oxaspiro[3.5]nonane motif, such as 3-((1R,5S,9r)-9-methoxy-3-(7-oxaspiro[3.5]nonan-2-yl)-3-azabicyclo[3.3.1]nonan-9-yl)benzamide hydrochloride (US10604489, Compound 6), demonstrated Ki < 1 nM for the human μ-opioid receptor in competitive displacement assays using CHO cell membranes expressing cloned human opioid receptors [2]. Other spirocyclic cores evaluated in the same binding assay, including non-oxygenated spiro[3.5]nonane analogs, exhibited substantially weaker MOR affinity, directly supporting the functional advantage conferred by the oxaspiro[3.5]nonane architecture.

MOR agonist opioid receptor spirocyclic scaffold patent evidence

Fsp³-Based Differentiation: Oxaspiro[3.5]nonane Scaffolds vs. Flat Aromatic Building Blocks

The 7-oxaspiro[3.5]nonane core of the target compound delivers a calculated Fsp³ (fraction of sp³-hybridized carbons) of 0.90 (9 of 10 carbons are sp³), placing it among high-Fsp³ building blocks favored in modern drug discovery for improved physicochemical properties, reduced aromatic ring count, and enhanced three-dimensionality . In comparison, a typical flat aromatic building block such as benzylamine has an Fsp³ of only 0.14 (1 of 7 carbons sp³), and even partially saturated analogs like 4-piperidinemethanamine achieve Fsp³ values of ~0.83. High Fsp³ character has been correlated with improved clinical success rates, reduced promiscuity, and enhanced aqueous solubility—parameters directly relevant to building block selection [1].

Fsp3 drug-likeness sp3-rich scaffolds fraction sp3 carbon

Hydrogen-Bond Donor/Acceptor Profile: Differentiating 7-Oxa-8-ylmethanamine from Non-Oxygenated Spiro[3.5] Analogs

The target compound presents a defined H-bond donor/acceptor profile: 1 H-bond donor (primary amine), 2 H-bond acceptors (oxetane oxygen and amine nitrogen), and a topological polar surface area (TPSA) of 35.25 Ų . The non‑oxygenated spiro[3.5]nonane-7-methanamine analog (CAS 877125-98-9) possesses only 1 H-bond acceptor (amine nitrogen) and 1 H-bond donor, with an inherently lower TPSA . This additional H-bond acceptor from the oxetane oxygen in the target compound provides an extra anchoring point for target binding and simultaneously modulates solubility without introducing a formal charge.

H-bond donors H-bond acceptors TPSA physicochemical differentiation

Procurement-Relevant Application Scenarios for 7-Oxaspiro[3.5]nonan-8-ylmethanamine Hydrochloride


μ-Opioid Receptor (MOR) Agonist Lead Optimization Programs

The 7-oxaspiro[3.5]nonane core has been validated as a MOR agonist scaffold in patent EP3354649A1, where structurally elaborated oxa-spiro derivatives achieved sub-nanomolar Ki values [1]. Procurement of the 8-ylmethanamine hydrochloride provides a versatile amine handle for rapid diversification via amide coupling, reductive amination, or sulfonamide formation, enabling medicinal chemistry teams to generate focused libraries around a core that already possesses patent-validated target engagement precedent.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With an Fsp³ of 0.90, this compound is an ideal fragment-sized (MW 191.7) building block for constructing sp³-rich screening libraries [1][2]. The primary amine handle enables direct conjugation to DNA tags or solid supports, while the oxetane oxygen provides an additional hydrogen-bond acceptor for fragment growing. Its high three-dimensionality aligns with industry-wide efforts to increase Fsp³ character in screening collections to improve hit quality and clinical translatability.

Physicochemical Property Modulation via Scaffold Hopping

When a lead series suffers from excessive lipophilicity (LogP > 3) or insufficient solubility, scaffold hopping to the 7-oxaspiro[3.5]nonan-8-ylmethanamine core offers a quantifiable ClogP reduction (ClogP 1.217) relative to more lipophilic spirocyclic alternatives [1]. The defined TPSA of 35.25 Ų and balanced HBD/HBA profile (1 donor, 2 acceptors) provide a calculable starting point for property-based design, making this compound a rational procurement choice for multiparameter optimization campaigns.

Synthesis of Spirocyclic Chemical Probes for Target Identification

The combination of a spirocyclic core, an oxetane oxygen, and a primary amine handle makes this compound suitable for constructing bifunctional chemical probes (e.g., PROTACs, photoaffinity labels) where the amine serves as the linker attachment point and the oxaspiro core provides a rigid, three-dimensional orientation that minimizes linker flexibility [1]. The oxetane oxygen can additionally participate in target binding, enhancing probe selectivity.

Quote Request

Request a Quote for 7-Oxaspiro[3.5]nonan-8-ylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.